3-Methoxybenzenesulfonyl chloride
Description
Contextualization within Benzenesulfonyl Chloride Derivatives
Benzenesulfonyl chlorides are a class of organic compounds characterized by a benzenesulfonyl chloride core structure. mdpi.com They are widely recognized as crucial precursors for the synthesis of sulfonamides and sulfonate esters. mdpi.com The reactivity of the sulfonyl chloride group makes these compounds valuable electrophiles in reactions with a variety of nucleophiles, including amines, alcohols, and phenols.
The parent compound, benzenesulfonyl chloride, is prepared through the chlorosulfonation of benzene (B151609). mdpi.com Derivatives of benzenesulfonyl chloride are synthesized by introducing various functional groups onto the benzene ring. These substituents can significantly influence the reactivity of the sulfonyl chloride group through electronic and steric effects. For instance, electron-donating groups can decrease the electrophilicity of the sulfur atom, while electron-withdrawing groups can enhance it.
3-Methoxybenzenesulfonyl chloride is a derivative where a methoxy (B1213986) group is substituted at the meta-position of the benzene ring. This substitution pattern is crucial as it influences the electronic properties of the molecule, thereby affecting its reactivity and the properties of the resulting sulfonamides and sulfonate esters.
Significance in Contemporary Organic Synthesis
The primary significance of this compound in modern organic synthesis lies in its role as a versatile building block for the introduction of the 3-methoxybenzenesulfonyl group into a wide array of molecules. This moiety is of particular interest in medicinal chemistry due to the favorable physicochemical properties it can impart to a molecule.
One of the most prominent applications of this compound is in the synthesis of sulfonamides. The reaction with primary or secondary amines yields the corresponding N-substituted 3-methoxybenzenesulfonamides. These sulfonamides are found in a variety of biologically active compounds. For example, this compound has been used to synthesize 3-(4-phenylpiperazin-1-yl)sulfonyls and N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3-methoxybenzenesulfonamide. mdpi.com
The sulfonamide functional group is a key component in a number of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors. The methoxy substituent can play a role in modulating the biological activity and pharmacokinetic properties of these molecules.
Overview of Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The general mechanism for the reaction with a nucleophile (Nu-H), such as an amine or an alcohol, is a nucleophilic acyl substitution.
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. The reaction proceeds through a tetrahedral intermediate.
The presence of the methoxy group at the meta-position influences the reactivity of the sulfonyl chloride. The methoxy group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution due to its resonance effect. However, in the case of nucleophilic attack on the sulfonyl group, its inductive effect is more dominant. As an electron-donating group, the methoxy group at the meta position slightly decreases the electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzenesulfonyl chloride, but generally does not hinder the reaction with common nucleophiles.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJKSEKUZNJKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372101 | |
| Record name | 3-Methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10130-74-2 | |
| Record name | 3-Methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Methoxybenzenesulfonyl Chloride
Established Synthetic Routes and Reaction Conditions
The preparation of 3-Methoxybenzenesulfonyl chloride can be approached through a multi-step synthesis that begins with an aromatic sulfonation reaction followed by a chlorination step. A common precursor for this synthesis is anisole (B1667542) (methoxybenzene). However, it is critical to note that the methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct sulfonation of anisole predominantly yields 4-methoxybenzenesulfonic acid and a smaller amount of 2-methoxybenzenesulfonic acid. rsc.org The synthesis of the 3-methoxy isomer via this direct route is not favored. Alternative strategies, such as starting with m-anisidine, are often employed to achieve the desired 3-substitution pattern. prepchem.com
For the purpose of outlining the general chemistry involved in benzenesulfonyl chloride synthesis, the following sections describe the established reactions for the sulfonation of an aromatic ring like anisole and the subsequent chlorination of the resulting sulfonic acid.
The introduction of a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring of anisole is the initial key transformation. This electrophilic aromatic substitution reaction is typically carried out using strong sulfonating agents. The reaction with anisole is known to be rapid, even at room temperature. rsc.org
Chlorosulfonic Acid (ClSO₃H): This is a highly effective and widely used reagent for both sulfonation and direct chlorosulfonation. pageplace.de When used in at least a two-fold excess, chlorosulfonic acid can directly convert an aromatic compound into its corresponding sulfonyl chloride. pageplace.de This one-pot method can be efficient but requires careful control of reaction conditions to minimize side reactions.
Sulfur Trioxide (SO₃): Often used in a complex with a solvent like dioxane or pyridine (B92270) to moderate its reactivity, sulfur trioxide is a powerful sulfonating agent.
Sulfuric Acid (H₂SO₄): Concentrated or fuming sulfuric acid can also be used to sulfonate anisole. The reaction of anisole with sulfuric acid in trifluoroacetic acid has been shown to cleanly produce 4-methoxybenzenesulfonic acid. rsc.org
Control of reaction temperature is crucial to ensure high yield and prevent the formation of by-products or degradation of the material.
Temperature: For the direct chlorosulfonation of an anisole derivative using chlorosulfonic acid, a typical procedure involves cooling the initial mixture to between -5°C and 0°C during the addition of the acid. chemicalbook.com The mixture is then allowed to warm to room temperature over approximately one hour. chemicalbook.com Generally, to prevent charring and discoloration when using chlorosulfonic acid, the reaction temperature should be maintained below 60°C. google.com
Time: The sulfonation of anisole is a rapid process. rsc.org In a documented synthesis of a related compound, after the initial addition of chlorosulfonic acid over 30 minutes and warming for one hour, the reaction is typically complete. chemicalbook.com
Once the methoxybenzenesulfonic acid is formed, the sulfonic acid group must be converted into a sulfonyl chloride (-SO₂Cl) group. This is accomplished using a chlorinating agent.
Thionyl Chloride (SOCl₂): Thionyl chloride is a common reagent for this transformation, reacting with sulfonic acids or their salts to produce the desired sulfonyl chloride, along with sulfur dioxide and hydrogen chloride as gaseous by-products.
Phosphorus Pentachloride (PCl₅): In a well-established method for preparing the analogous benzenesulfonyl chloride, the sodium salt of the sulfonic acid is heated with phosphorus pentachloride. orgsyn.org This reaction is typically performed at high temperatures, around 170–180°C, for an extended period, such as fifteen hours, to ensure completion. orgsyn.org Phosphorus oxychloride is produced as a byproduct.
The table below summarizes the reagents and their roles in the synthesis.
| Reaction Step | Reagent | Function |
| Sulfonation | Chlorosulfonic Acid | Introduces the -SO₃H group, or directly the -SO₂Cl group. pageplace.de |
| Sulfonation | Sulfuric Acid | Introduces the -SO₃H group. rsc.org |
| Chlorination | Thionyl Chloride | Converts sulfonic acid (-SO₃H) to sulfonyl chloride (-SO₂Cl). |
| Chlorination | Phosphorus Pentachloride | Converts sodium sulfonate salt to sulfonyl chloride (-SO₂Cl). orgsyn.org |
Maximizing the yield of pure this compound requires careful control over the reaction to minimize side products and facilitate effective purification.
Inhibition of Side Products: A major side reaction in sulfonation/chlorosulfonation is the formation of diaryl sulfones. orgsyn.org This can be suppressed by using a sufficient excess of chlorosulfonic acid. orgsyn.org The addition of a catalytic amount of sulfamic acid has also been shown to inhibit sulfone formation during sulfochlorination reactions. google.com
Work-up and Purification: After the reaction is complete, the mixture is typically poured onto crushed ice, causing the water-insoluble sulfonyl chloride to precipitate or separate as an oil. chemicalbook.comorgsyn.org This crude product is then separated and washed with water to remove residual acid. chemicalbook.com For volatile sulfonyl chlorides, purification can be achieved by distillation under reduced pressure. orgsyn.org
The following table outlines key parameters and their impact on the reaction outcome.
| Parameter | Condition/Method | Effect on Yield/Purity | Citation |
| Reagent Ratio | Use of excess chlorosulfonic acid | Suppresses formation of diphenyl sulfone by-product. | orgsyn.org |
| Catalyst | Addition of sulfamic acid | Acts as a sulfone inhibitor, improving purity. | google.com |
| Temperature Control | Maintaining temperature below 60°C | Prevents charring and degradation of the product. | google.com |
| Work-up Procedure | Quenching with ice water | Facilitates separation of the crude sulfonyl chloride from the acidic reaction mixture. | chemicalbook.comorgsyn.org |
| Purification | Distillation under reduced pressure | Removes non-volatile impurities and unreacted starting materials. | orgsyn.org |
Optimization of Reaction Yields and Purity
Solvent Selection: Dichloromethane (B109758), Chloroform (B151607)
The choice of solvent is a crucial parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and the ease of product isolation. Dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) are two commonly employed chlorinated solvents in this context. rsc.orgquora.com
Dichloromethane (CH₂Cl₂) is often favored due to its lower boiling point (39.6 °C), which facilitates its removal during the work-up procedure. quora.com Its ability to dissolve a wide range of organic compounds makes it an effective medium for the reaction between the starting materials. nih.gov Studies have shown that dichloromethane can be a suitable replacement for chloroform in many extractions and reactions, offering a comparable solvent environment while potentially posing fewer health and safety risks. quora.comnih.gov For instance, in the synthesis of related sulfonyl chlorides, dichloromethane has been successfully used to dilute reaction mixtures and wash crude products. rsc.org
Chloroform (CHCl₃) , with its higher boiling point (61.2 °C), can also be utilized. quora.com The broader temperature range it offers can be advantageous in certain recrystallization processes, potentially allowing for better separation of the desired product from impurities due to differential solubility at various temperatures. quora.com However, chloroform is known for its photochemical instability, often requiring the addition of a stabilizer like ethanol, which could introduce complications in the reaction or purification stages. quora.com
The selection between dichloromethane and chloroform often depends on the specific reaction conditions, the scale of the synthesis, and safety considerations. Both solvents are effective in facilitating the desired transformation, and the optimal choice may be determined through empirical optimization for a given synthetic protocol. quora.comnih.gov
Table 1: Comparison of Dichloromethane and Chloroform as Solvents
| Property | Dichloromethane (CH₂Cl₂) | Chloroform (CHCl₃) |
| Boiling Point | 39.6 °C | 61.2 °C |
| Key Advantage | Easier removal from product | Wider temperature range for recrystallization |
| Potential Issue | Photochemical instability, may require stabilizer |
Stoichiometric Control of Chlorinating Agents
Precise control over the stoichiometry of the chlorinating agent is paramount in the synthesis of this compound to maximize yield and minimize the formation of byproducts. The chlorinating agent, often chlorosulfonic acid, must be used in a carefully calculated amount relative to the starting material, 3-methoxyanisole.
The reaction is typically monitored to ensure completion, after which any excess chlorinating agent may need to be quenched or removed during the work-up process. rsc.org The careful, often dropwise, addition of the chlorinating agent at controlled temperatures is a common strategy to maintain control over the reaction exotherm and prevent unwanted side reactions.
Purification Techniques: Recrystallization, Column Chromatography
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvent. Recrystallization and column chromatography are two powerful and commonly employed techniques for this purpose. illinois.eduresearchgate.net
Recrystallization is a purification technique that relies on the differences in solubility of the desired compound and its impurities in a particular solvent at different temperatures. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. researchgate.net As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. mt.com The selection of an appropriate solvent is critical for successful recrystallization; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should exhibit the opposite solubility profile. mt.comijddr.in The purified crystals are then collected by filtration. researchgate.net
Column chromatography is a versatile purification method that separates compounds based on their differential adsorption to a stationary phase packed into a column. researchgate.net For the purification of this compound, a slurry of silica (B1680970) gel is often used as the stationary phase. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. rsc.org Compounds with a stronger affinity for the stationary phase will move down the column more slowly, while those with a weaker affinity will move more quickly, thus effecting separation. The fractions are collected and analyzed, and those containing the pure this compound are combined and the solvent is evaporated. Flash column chromatography, which uses pressure to speed up the flow of the mobile phase, is a common and efficient variation of this technique. rsc.org
The choice between recrystallization and column chromatography, or a combination of both, depends on the nature and quantity of the impurities present in the crude product. illinois.eduresearchgate.net
Industrial Production Methods and Scalability
The industrial-scale production of this compound necessitates methodologies that are not only efficient and high-yielding but also cost-effective, safe, and environmentally conscious. google.com The transition from laboratory-scale synthesis to large-scale manufacturing involves significant process optimization and specialized equipment.
Large-Scale Sulfonation and Chlorination Processes
The core of the industrial synthesis of this compound involves two key reaction steps: sulfonation and chlorination. In a typical industrial process, an alkylbenzene is first sulfonated. google.com This is often followed by a chlorination step. google.com Industrial methods for similar compounds, such as p-toluenesulfonyl chloride, often involve the reaction of toluene (B28343) with chlorosulfonic acid. google.com However, this traditional approach can generate significant amounts of acidic waste, posing environmental challenges. google.com
Modern industrial processes aim to improve upon these traditional methods. One approach involves the use of sulfur trioxide as the sulfonating agent, which can reduce the amount of acidic byproduct. google.com The subsequent chlorination can then be carried out using a chlorinating agent like chlorosulfonic acid, but potentially in reduced quantities compared to older methods. google.com The reactions are often conducted in large, specialized reactors designed to handle corrosive materials and control the reaction temperature, which is crucial for preventing side reactions and ensuring product quality. google.com
Use of Continuous Flow Reactors
A significant advancement in the chemical industry is the adoption of continuous flow reactors, also known as microchannel reactors, for the synthesis of various chemical compounds, including sulfonyl chlorides. google.comresearchgate.netmit.eduspringernature.comnih.gov These reactors offer several advantages over traditional batch reactors, particularly in terms of safety, efficiency, and scalability. mit.eduspringernature.comnih.gov
Continuous flow systems involve pumping the reactants through a network of small channels or tubes where the reaction takes place. google.commit.edu This setup allows for excellent heat and mass transfer, leading to better reaction control, higher yields, and improved product selectivity. nih.gov The small reactor volume at any given time enhances safety, especially when dealing with highly reactive or hazardous materials. researchgate.net For the synthesis of sulfonyl chlorides, continuous flow processes have been developed that involve the in-situ generation of reactive intermediates, followed by subsequent reaction steps in a continuous manner. researchgate.net The ability to precisely control reaction parameters such as temperature, pressure, and residence time allows for fine-tuning the process to maximize the output of this compound while minimizing waste. nih.gov
Advanced Purification Techniques in Industrial Settings
The purification of this compound on an industrial scale requires robust and efficient techniques that can handle large volumes of product and meet stringent purity specifications. google.comchimicatechnoacta.runih.gov While laboratory techniques like recrystallization and column chromatography are foundational, industrial purification often employs more advanced and automated systems.
Industrial crystallization is a highly selective separation and purification technique used extensively in the pharmaceutical and chemical industries. nih.gov The process is carefully controlled to produce crystals of a specific size and purity. nih.gov This often involves automated systems for controlling temperature, agitation, and solvent addition to optimize the crystallization process and ensure consistent product quality.
Advanced filtration and drying systems are used to efficiently separate the purified crystals from the mother liquor and remove any residual solvent. mt.com Techniques such as vacuum filtration and centrifugation are common. abcam.com
In some cases, distillation under reduced pressure may be employed to purify liquid products or to remove volatile impurities. google.com Furthermore, scrubbing with aqueous solutions can be used to remove acidic impurities. For instance, crude organosulfonyl chlorides can be purified by scrubbing with a hydrochloric acid solution to extract sulfonic acid impurities. google.com This is often followed by a stripping step under vacuum to remove volatile components like water and residual acid. google.com These multi-step purification trains are designed to deliver a final product of high purity, suitable for its intended applications. google.comchimicatechnoacta.ru
Novel and Green Chemistry Approaches in Synthesis
Modern synthetic strategies are moving away from traditional methods that often involve harsh chemicals and significant solvent use. The focus has shifted to greener alternatives that offer improved safety and sustainability profiles.
Mechanochemistry, a solvent-free or nearly solvent-free method, utilizes mechanical force to initiate and sustain chemical reactions. acs.org This technique, often employing ball mills, offers a compelling green alternative to conventional solution-based synthesis. azom.commpg.de The enclosed environment of a ball mill allows for precise control over reaction parameters, such as frequency and milling time. acs.org
| Parameter | Mechanochemical Synthesis | Traditional Solvent-Based Synthesis |
| Energy Input | Mechanical force (milling) | Thermal energy (heating/cooling) |
| Reaction Time | Often shorter | Can be lengthy |
| Solvent Handling | Minimal to none | Significant energy for heating, distillation, and recovery |
| Overall Energy Consumption | Generally lower | Generally higher |
A primary advantage of mechanochemistry is the drastic reduction or complete elimination of solvents. pharmafeatures.comrsc.org Traditional chemical syntheses are major consumers of organic solvents, which contribute significantly to chemical waste and pose environmental and health risks. jctjournal.com By conducting reactions in a solid or near-solid state, mechanochemistry minimizes the generation of solvent waste, making the process inherently cleaner. mpg.depharmafeatures.com This approach not only simplifies product purification by removing the need to separate the product from a solvent but also aligns with the green chemistry principle of waste prevention. pharmafeatures.comjctjournal.com The reduction in solvent use has been shown to dramatically lower the environmental impact of chemical processes, with some studies reporting significant decreases in the carbon footprint. nih.gov
| Aspect | Mechanochemical Synthesis | Traditional Solvent-Based Synthesis |
| Solvent Volume | None or minimal (liquid-assisted grinding) | Large volumes often required |
| Waste Generation | Significantly reduced | Major source of chemical waste |
| Purification | Simplified, often solvent-free | Often requires solvent-intensive techniques like chromatography |
| Environmental Impact | Lower | Higher due to solvent toxicity and disposal |
Oxidative chlorination provides a direct route to sulfonyl chlorides from sulfur-containing precursors like thiols and disulfides. Green advancements in this area focus on using safer and more environmentally benign oxidizing and chlorinating agents.
A notable green oxidative chlorination method involves the use of hydrogen peroxide (H₂O₂) as the oxidant in the presence of trimethylsilyl (B98337) chloride (TMSCl). researchgate.net This system offers an efficient and rapid conversion of thiols to their corresponding sulfonyl chlorides. researchgate.net Hydrogen peroxide is an attractive green oxidant as its primary byproduct is water. The TMSCl is believed to promote the selective oxidation. researchgate.net This method is characterized by excellent yields, short reaction times, and the use of readily available and less hazardous reagents compared to traditional methods that might employ corrosive gases like chlorine. researchgate.net
The Sandmeyer reaction, a cornerstone of aromatic chemistry, traditionally involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, often using copper(I) halides. wikipedia.orgorganic-chemistry.org A novel, Sandmeyer-type reaction has been developed for the synthesis of sulfonyl chlorides directly from anilines. nih.gov This method utilizes a stable sulfur dioxide surrogate, in the presence of hydrochloric acid and a copper catalyst, to convert anilines, such as 3-methoxyaniline, into the corresponding sulfonyl chlorides. nih.gov This approach is significant as it starts from readily available anilines and avoids the use of thiol precursors, which can be odorous and unstable. nih.gov The reaction is scalable and allows for either the isolation of the sulfonyl chloride or its direct conversion to a sulfonamide in a one-pot procedure. nih.gov
Palladium-Catalyzed Conversion of Aryl Iodides
The direct, one-step palladium-catalyzed conversion of aryl iodides to arylsulfonyl chlorides is not a widely documented transformation. However, a notable and efficient palladium-catalyzed method has been developed for the synthesis of ammonium (B1175870) sulfinates from aryl halides, which can then be converted in situ to the corresponding sulfonyl chlorides. This process offers a valuable route starting from aryl iodides, including precursors to this compound.
The reaction system utilizes a palladium(0) catalyst, a suitable ligand, and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to transform a broad range of aryl and heteroaryl halides into ammonium sulfinates. nih.gov A key advantage of this method is its gas- and reductant-free nature, employing low loadings of the palladium catalyst and ligand. nih.gov Isopropyl alcohol serves as both the solvent and a formal reductant in this process. nih.gov
The resulting ammonium sulfinate products are stable intermediates that can be readily converted into a variety of sulfonyl-containing functional groups, including the desired sulfonyl chlorides, within the same reaction vessel. nih.gov This subsequent conversion provides a practical and effective pathway for the synthesis of compounds like this compound from the corresponding aryl iodide.
The general palladium-catalyzed reaction to form the ammonium sulfinate intermediate from an aryl iodide proceeds with high efficiency for a variety of substrates. The reaction conditions are typically mild and demonstrate good functional group tolerance.
Table 1: Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Product | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂ (1) | Xantphos (1.5) | Et₃N | i-PrOH | Triethylammonium (B8662869) 4-methylbenzenesulfinate | 98 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (1) | Xantphos (1.5) | Et₃N | i-PrOH | Triethylammonium 4-methoxybenzenesulfinate | 99 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (1) | Xantphos (1.5) | Et₃N | i-PrOH | Triethylammonium 4-(trifluoromethyl)benzenesulfinate | 95 |
| 4 | 1-Iodo-3-methoxybenzene | Pd(OAc)₂ (1) | Xantphos (1.5) | Et₃N | i-PrOH | Triethylammonium 3-methoxybenzenesulfinate | 97 |
| 5 | 1-Iodonaphthalene | Pd(OAc)₂ (1) | Xantphos (1.5) | Et₃N | i-PrOH | Triethylammonium naphthalene-1-sulfinate | 88 |
This table is based on data presented for the synthesis of ammonium sulfinates, which are direct precursors to arylsulfonyl chlorides in a subsequent step. nih.gov
Following the formation of the triethylammonium 3-methoxybenzenesulfinate, the in situ conversion to this compound can be achieved by the addition of a chlorinating agent. This two-step, one-pot procedure represents an important palladium-catalyzed route for the preparation of arylsulfonyl chlorides from aryl iodides.
Chemical Reactivity and Transformative Chemistry
Hydrolysis Reactions
3-Methoxybenzenesulfonyl chloride, like other sulfonyl chlorides, undergoes hydrolysis in the presence of water. This reaction is a key consideration in the handling and storage of the compound, as exposure to moisture will lead to its decomposition.
The primary product of the hydrolysis of this compound is 3-methoxybenzenesulfonic acid. The reaction involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl chloride. This process leads to the substitution of the chloride ion with a hydroxyl group.
The rate of hydrolysis can be influenced by factors such as temperature and the presence of acids or bases, which can catalyze the reaction. Studies on the solvolysis of a series of benzenesulfonyl chlorides have provided insights into the mechanism and kinetics of this process. prepchem.com
CH₃OC₆H₄SO₂Cl + H₂O → CH₃OC₆H₄SO₃H + HCl
The production of protons during the hydrolysis of sulfonyl chlorides makes conductimetric methods suitable for studying the reaction kinetics. prepchem.com
Reduction Reactions
The reduction of this compound provides access to valuable sulfur-containing compounds with lower oxidation states at the sulfur atom. These transformations are crucial for synthesizing a range of derivatives, including sulfinyl and sulfanyl (B85325) compounds.
The reduction of sulfonyl chlorides to the corresponding sulfinyl derivatives, such as sulfinic acids or their esters and amides (sulfinamides), represents a key transformation in organic synthesis. While direct reduction to sulfinic acids can be challenging due to their instability, methods have been developed for the formation of more stable sulfinyl derivatives in one-pot procedures. unesp.br
One effective methodology involves the in situ reduction of sulfonyl chlorides to synthesize sulfinamides. nih.gov This process typically uses a reducing agent like triphenylphosphine (B44618) in the presence of an amine. For instance, the reaction of a sulfonyl chloride with triphenylphosphine, an amine (like benzylamine), and a base (like triethylamine) in a solvent such as dichloromethane (B109758) can produce the corresponding sulfinamide. nih.gov The reaction is sensitive to conditions; temperature and the order of addition of reagents can significantly impact the yield, with side products like sulfonamides forming under certain conditions. nih.gov The electrochemical reduction of aromatic sulfonyl chlorides, such as p-nitrobenzenesulfonyl chloride, in an aprotic medium like dimethylsulfoxide (DMSO) has been shown to proceed via a sulfinic acid derivative intermediate. unesp.brresearchgate.net Cyclic voltammetry experiments suggest an initial one-electron transfer to the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical ([Ar-SO₂]•). researchgate.net This intermediate is pivotal in the subsequent reaction pathways. unesp.br
A general method for preparing sulfinamides involves the slow addition of a solution containing the amine, triphenylphosphine, and triethylamine (B128534) to a solution of the sulfonyl chloride at 0 °C. nih.gov
Table 1: Representative Conditions for Sulfinamide Formation from Sulfonyl Chloride This table is a generalized representation based on described methods.
| Parameter | Condition | Source |
| Substrate | Aryl Sulfonyl Chloride | nih.gov |
| Reducing Agent | Triphenylphosphine (PPh₃) | nih.gov |
| Nucleophile | Primary or Secondary Amine (e.g., Benzylamine) | nih.gov |
| Base | Triethylamine (TEA) | nih.gov |
| Solvent | Dichloromethane (CH₂Cl₂) | nih.gov |
| Temperature | 0 °C | nih.gov |
| Procedure | Slow addition of amine/PPh₃/TEA mixture to sulfonyl chloride | nih.gov |
Further reduction of this compound can lead to sulfanyl derivatives, which include thiols (mercaptans) and sulfides (thioethers). The choice of reducing agent and reaction conditions dictates the final product.
The reduction of sulfonyl chlorides to the corresponding thiols is a standard transformation, often accomplished with strong reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly used to reduce sulfonyl chlorides to mercaptans. researchgate.net However, in specific cases involving γ-sulfone sulfonyl chlorides, the chlorosulfonyl group can act as a leaving group, leading to the formation of ethyl sulfones instead of the expected thiol. researchgate.net
Alternatively, sulfonyl chlorides can serve as a sulfur source for the synthesis of sulfides. A notable method involves the copper(I) iodide (CuI) promoted reaction of arylsulfonyl chlorides with organozinc reagents in the presence of triphenylphosphine. rsc.orgrsc.org This reaction does not produce thiols but instead directly yields unsymmetrical sulfides. The process is believed to initiate with the reduction of the arylsulfonyl chloride by triphenylphosphine to form a diaryl disulfide intermediate. rsc.org This disulfide then reacts with a radical generated from the organozinc reagent to produce the final thioether product. rsc.org This method is advantageous as it proceeds under mild conditions and gives excellent yields. rsc.orgrsc.org
Table 2: Synthesis of Sulfides from 4-Methoxybenzenesulfonyl Chloride and Organozinc Reagents This table shows examples from a study on the sulfenylation of organozinc reagents. While the specific 3-methoxy isomer was not listed, the 4-methoxy isomer provides a relevant reference.
| Organozinc Reagent | Product | Yield | Source |
| (4-(trifluoromethoxy)phenyl)zinc chloride | 4-methoxy-4'-(trifluoromethoxy)diphenyl sulfide (B99878) | 74% | rsc.org |
| (4-(methoxycarbonyl)phenyl)zinc chloride | dimethyl 4,4′-thiodibenzoate | 82% | rsc.org |
Radical-Mediated Reactions
This compound can participate in radical-mediated reactions, where it or its derivatives act as precursors to sulfonyl radicals or are targeted by other radical species. These reactions open up pathways for forming carbon-sulfur bonds. Sulfonyl radicals are versatile intermediates that can add to unsaturated systems like alkenes and alkynes. nih.gov The generation of sulfonyl radicals can be achieved under various conditions, including photoredox catalysis with reagents like fac-Ir(ppy)₃ upon irradiation with blue light. mdpi.com
A key radical-mediated application of arylsulfonyl chlorides is in the sulfenylation of organometallic compounds. An efficient and practical method has been developed for the synthesis of aromatic sulfides using a copper(I) iodide (CuI) promoted reaction between organozinc reagents and aromatic sulfonyl chlorides. rsc.orgrsc.org
This transformation proceeds smoothly under mild conditions to afford the desired sulfide products in high yields. rsc.org The reaction is initiated not by the formation of a thiyl radical, but by an alkyl or aryl radical generated from the organozinc reagent, possibly facilitated by trace amounts of oxygen or through homolytic dissociation of an intermediate organocopper species. rsc.org A proposed mechanism suggests that the arylsulfonyl chloride is first reduced by triphenylphosphine (PPh₃) to a diaryl disulfide. rsc.org Concurrently, the organozinc reagent undergoes transmetalation with CuI to form an organocopper reagent, which then generates an R• radical. This radical is subsequently trapped by the disulfide to form the final thioether product. rsc.org This protocol has been successfully applied to various arylsulfonyl chlorides and organozinc reagents, demonstrating its broad applicability. rsc.org
Applications in Medicinal Chemistry and Pharmaceutical Sciences
Drug Development and Design
In the landscape of drug discovery, 3-Methoxybenzenesulfonyl chloride is valued as a versatile intermediate. Its structural features enable chemists to synthesize complex molecules that are subsequently evaluated for their potential to treat various diseases.
This compound is a key building block in organic synthesis, primarily used to introduce the 3-methoxyphenylsulfonyl group into a target molecule. chembk.com The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic, making it reactive toward nucleophiles such as amines, alcohols, and phenols. This reactivity is fundamental to its role in constructing larger, more complex molecules intended for pharmaceutical use. chemscene.com For instance, it has been used to synthesize specific pyrazole (B372694) and piperazine (B1678402) derivatives, which are classes of compounds frequently explored in drug development for their diverse biological activities. chemdad.com
Table 1: Examples of Compounds Synthesized Using this compound
| Synthesized Compound | Precursors | Potential Application Area |
|---|---|---|
| 3-(4-phenylpiperazin-1yl) sulfonyls | This compound, 1-phenylpiperazine | CNS agents, receptor antagonists |
| N-(1-(4-methoxybenzyl)-3-cyclopropyl-1Hpyrazol-5-yl)-3-methoxybenzenesulfonamide | This compound, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Kinase inhibitors, anticancer agents |
Data derived from research on synthetic applications of this compound. chemdad.com
The most prominent application of this compound in medicinal chemistry is the synthesis of sulfonamides. The reaction between a sulfonyl chloride and a primary or secondary amine forms a stable sulfonamide (-SO₂NHR) linkage. researchgate.netekb.eg This particular functional group is a well-established pharmacophore found in a multitude of clinically approved drugs. cbijournal.com The synthesis is typically straightforward, often involving the reaction of the sulfonyl chloride with an amine in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. ekb.egcbijournal.com This reliable reaction allows for the creation of large libraries of novel sulfonamide derivatives for biological screening. researchgate.net
The sulfonamide group is historically significant in the development of antibacterial agents, famously known as "sulfa drugs." These compounds often act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. nih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), these sulfonamides disrupt a crucial metabolic pathway, thereby inhibiting bacterial growth. nih.gov Researchers synthesize novel sulfonamide derivatives, including those potentially derived from this compound, and evaluate their minimum inhibitory concentration (MIC) against various bacterial strains to identify new antibacterial candidates. nih.gov
Table 2: Illustrative Antibacterial Activity of Sulfonyl-Derived Compounds
| Compound Type | Target Bacteria | Activity Profile (MIC) |
|---|---|---|
| Benzenesulfonyl hydrazone 24 | Staphylococcus aureus, Staphylococcus epidermidis | 7.81–15.62 µg/mL |
| 2,4,6-timethylbenzenesufonohydrazide (1) | Gram-negative strains | 250–1000 µg/mL |
This table showcases the antibacterial potential of compounds derived from sulfonyl chlorides, illustrating a key application area for reagents like this compound. nih.gov
The sulfonamide moiety is a key feature in a modern class of anticancer agents that target carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. nih.gov This enzyme is overexpressed in many hypoxic solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Benzenesulfonamide (B165840) derivatives can act as potent and selective inhibitors of hCA IX. nih.gov The design of these inhibitors involves attaching the benzenesulfonamide head, which binds to the zinc ion in the enzyme's active site, to various cyclic linkers and lipophilic tails to enhance selectivity and potency. nih.gov The use of this compound allows for the introduction of a 3-methoxy substituent on the phenyl ring, which can influence the compound's binding affinity and pharmacokinetic properties.
Table 3: Inhibition of Carbonic Anhydrase (CA) Isoforms by Benzenesulfonamide Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| 12h (Cl substituent) | 507.8 | 320.0 | 52.2 | 87.5 |
| 12i (F substituent) | 480.1 | 253.1 | 38.8 | 181.7 |
| 12j (OCH₃ substituent) | 494.2 | 365.7 | 89.9 | 83.7 |
| Acetazolamide (AAZ) | 250 | 12.1 | 25.7 | 5.7 |
This table presents data for various substituted benzenesulfonamides, demonstrating how modifications to the benzene (B151609) ring (such as the addition of a methoxy (B1213986) group) affect inhibitory activity against cancer-related carbonic anhydrase targets. nih.gov
The development of novel anti-inflammatory agents is an active area of research, targeting conditions from acute inflammation to chronic diseases like Parkinson's disease. nih.gov Phenylpropanoid compounds and other synthetic molecules are often investigated for their ability to modulate inflammatory pathways. mdpi.com For example, research has focused on developing antagonists for adenosine (B11128) receptors, such as A1 and A2A, which are involved in inflammatory processes. nih.gov While direct examples are not prominent in the literature, the sulfonamide scaffold, which can be synthesized from this compound, represents a class of compounds that is frequently screened for a wide range of biological activities, including potential anti-inflammatory effects.
There is a continuous search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. mdpi.com Research has shown that various synthetic compounds, including derivatives of pyrrolidine-2,5-dione and certain amides, possess anticonvulsant properties in preclinical models. mdpi.comnih.gov Notably, studies have investigated synthetic macamides, such as N-(3-Methoxybenzyl)oleamide (3-MBO), for their anticonvulsant effects. mdpi.com These molecules, which feature a 3-methoxybenzyl moiety, have shown the ability to reduce or abolish seizures in animal models. mdpi.com The 3-methoxyphenyl (B12655295) group, which can be introduced using reagents like this compound to form sulfonamides, is therefore a structural component of interest in the design of potential anticonvulsant agents.
Table 4: Anticonvulsant Effect of a 3-Methoxybenzyl Derivative in a Pilocarpine-Induced Seizure Model
| Compound | Dose (mg/kg) | Seizure Inhibition (%) vs. Diazepam |
|---|---|---|
| N-(3-Methoxybenzyl)oleamide (3-MBO) | 15.0 | Mild anticonvulsant effect |
| N-(3-Methoxybenzyl)oleamide (3-MBO) | 20.0 | >89.0% |
| N-(3-Methoxybenzyl)oleamide (3-MBO) | 25.0 | >89.0% |
| N-(3-Methoxybenzyl)oleamide (3-MBO) | 30.0 | >89.0% |
This table shows the dose-dependent anticonvulsant activity of a compound containing the 3-methoxybenzyl group, highlighting the relevance of this chemical feature in the search for new anticonvulsants. mdpi.com
Synthesis of Sulfonamide-Based Drug Candidates
Tyrosine Kinase Inhibitors
Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov While numerous tyrosine kinase inhibitors (TKIs) have been developed for anticancer therapy, the direct application of this compound in the synthesis of currently prominent TKIs is not extensively documented in the scientific literature. nih.govgoogle.com The development of novel TKIs often involves the creation of extensive libraries of compounds with diverse chemical structures to identify potent and selective inhibitors. nih.gov
HER2 Receptor Targeting
The human epidermal growth factor receptor 2 (HER2) is a member of the tyrosine kinase family and is a key therapeutic target in certain types of breast, gastric, and other cancers. nih.gov Therapeutic strategies include antibodies and small molecule kinase inhibitors that block the receptor's signaling activity. nih.gov The synthesis of novel small molecule HER2 inhibitors is an active area of research, focusing on identifying compounds that can overcome resistance to existing therapies. nih.gov However, the specific use of this compound as a reagent in the synthesis of documented HER2 inhibitors is not prominently featured in available research.
Development of Antagonists and Enzyme Inhibitors
This compound serves as a crucial reagent in the synthesis of various antagonists and enzyme inhibitors, primarily through the formation of sulfonamide bonds.
The serotonin (B10506) 7 (5-HT7) receptor is implicated in a range of central nervous system functions, and its antagonists are considered promising therapeutic agents for conditions like depression. acs.orgnih.govnih.gov The 3-methoxyphenylsulfonamide moiety is a key structural feature in a class of potent and selective 5-HT7 receptor antagonists.
Research has demonstrated the use of this compound in the synthesis of these antagonists. For instance, in the development of the antagonist PZ-1361, this compound is reacted with a primary amine intermediate to form the final active compound. acs.org A sustainable mechanochemical approach for this synthesis has been developed, offering significant improvements over traditional solution-based methods, including higher yields and reduced reaction times. acs.orgnih.gov This method involves milling the primary amine with this compound in the presence of a base like potassium carbonate. acs.org The presence of the 3-methoxy substituent on the benzenesulfonyl chloride was shown to lead to higher conversion rates in a shorter time compared to unsubstituted or nitro-substituted analogues. acs.org
| Entry | Substituent on Benzenesulfonyl Chloride | Product | Yield (%) |
|---|---|---|---|
| 1 | 3-Cl | PZ-1361 (5a) | 90 |
| 2 | 2-F | 5c | 88 |
| 3 | 3-Methoxy | 5d | 86 |
| 4 | 4-NO2 | 5e | 80 |
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov Inhibitors of these enzymes have therapeutic applications as diuretics, anti-glaucoma agents, and are being investigated as potential anti-obesity and anti-cancer drugs. nih.govresearchgate.net The sulfonamide group is the quintessential chemical feature of most CA inhibitors.
The synthesis of novel CA inhibitors often involves reacting substituted aromatic sulfonyl chlorides with various chemical scaffolds. nih.gov For example, a general method for synthesizing novel sulfonyl semicarbazide (B1199961) derivatives involves reacting a semicarbazide intermediate with a substituted benzenesulfonyl chloride in the presence of pyridine. nih.gov While a study on this class of compounds successfully used 4-methoxybenzenesulfonyl chloride as one of the reactants, the direct use of the 3-methoxy isomer was not reported. nih.gov Nevertheless, this synthetic pathway demonstrates the potential for incorporating the 3-methoxybenzenesulfonyl moiety into novel carbonic anhydrase inhibitors.
Cholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) and are primarily used in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov Research into new cholinesterase inhibitors focuses on designing molecules that can effectively interact with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net The structures of currently investigated novel inhibitors are diverse, often featuring moieties like 9-aminoacridine, phenothiazine, or 1,2,3-triazole. nih.govresearchgate.netmdpi.com Based on available research, this compound is not a commonly used building block for the synthesis of these specific classes of cholinesterase inhibitors.
Methionine aminopeptidase-2 (MetAP-2) is an enzyme that plays a crucial role in the maturation of proteins and is a key regulator of angiogenesis (the formation of new blood vessels). nih.govnih.gov Inhibition of MetAP-2 is a promising strategy for cancer therapy. nih.govnih.gov Research has led to the discovery of potent inhibitors, such as fumagillin (B1674178) and its derivatives, which target this enzyme. nih.gov However, the scientific literature on the design and synthesis of both natural and synthetic MetAP-2 inhibitors does not prominently feature this compound as a synthetic precursor.
Matrix Metalloproteinase (MMP) Inhibitors
The benzenesulfonyl chloride moiety is a key structural feature in the design of inhibitors for Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov While specific research on this compound as a direct precursor for MMP inhibitors is not extensively documented in primary literature, the closely related 4-methoxybenzenesulfonyl scaffold has been successfully incorporated into potent MMP inhibitors. For instance, the compound (3R)-(+)-[2-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-hydroxamate] has been identified as an MMP inhibitor that improved survival in animal models of sepsis. nih.gov
The sulfonamide group, formed by reacting the sulfonyl chloride with an amine, is crucial for the inhibitory activity. It enhances the binding affinity of the inhibitor to the enzyme's active site through hydrogen bonding and strategically orients other parts of the molecule, such as hydrophobic substituents, into specific pockets like the S1' pocket of the enzyme. nih.gov The development of sulfonamide-based MMP inhibitors has evolved through several generations, aiming to improve selectivity and reduce side effects, with applications being explored in conditions like cancer, arthritis, and chronic obstructive pulmonary disease (COPD). nih.gov The design of these inhibitors often involves mimicking the natural collagen substrate of MMPs and incorporating a zinc-binding group (ZBG) that chelates the catalytic zinc (II) ion in the enzyme's active site. nih.govnih.gov
| Compound Structure | Target MMP(s) | Reported Activity/Significance | Reference |
|---|---|---|---|
| (3R)-(+)-[2-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-hydroxamate] | MMP-8 (potentially non-selective) | Improved survival in animal models of CLP-induced sepsis. | nih.gov |
| Sulfonamide Hydroxamates (General Class) | Various MMPs | Sulfonamide group improves enzyme-inhibitor binding by forming hydrogen bonds and directing substituents into the S1' pocket. | nih.gov |
| alpha-Sulfonylphosphonates | MMP-2, -8, -13, -14 | Showed nanomolar IC50 values; compound 11 was most effective against MMP-2 (IC50 = 60 nM) with selectivity over MMP-3 and MMP-9. | nih.gov |
Modulation of Biological Activity through Derivatization
The biological profile of compounds derived from this compound can be finely tuned through chemical modification. The reactivity of the sulfonyl chloride group allows for the attachment of various molecular fragments, leading to new chemical entities with altered potency, selectivity, and pharmacokinetic properties.
The position of the methoxy group on the benzene ring significantly influences the reactivity of the sulfonyl chloride group. The chloride-chloride exchange reaction in arenesulfonyl chlorides, a measure of their reactivity in nucleophilic substitution, is sensitive to the electronic effects of substituents. nih.gov A study following the Hammett equation showed a positive ρ-value of +2.02, indicating that electron-withdrawing groups enhance the reaction rate by stabilizing the transition state, while electron-donating groups slow it down. nih.gov
The methoxy group (-OCH₃) is an electron-donating group through resonance but is electron-withdrawing through induction.
Para-position (4-methoxy): The strong electron-donating resonance effect dominates, increasing electron density at the sulfur atom and thus decreasing its electrophilicity and reactivity toward nucleophiles compared to unsubstituted benzenesulfonyl chloride.
Meta-position (3-methoxy): The resonance effect from the meta position is negligible. Therefore, the primary influence is the inductive effect, which withdraws electron density from the ring and the attached sulfonyl group. This makes the sulfur atom more electrophilic and thus more reactive towards nucleophilic attack compared to the para-isomer.
Ortho-position (2-methoxy): While electronic effects are present, the reactivity is often dominated by steric hindrance from the adjacent methoxy group, which can impede the approach of a nucleophile. mdpi.com However, some studies have shown a counterintuitive acceleration of substitution by ortho-alkyl groups due to a release of ground-state strain in the transition state. nih.govmdpi.com
This differential reactivity allows chemists to select the appropriate isomer for a desired reaction rate and product yield.
A widely used strategy in medicinal chemistry is the conjugation of sulfonyl chlorides with amino acids to generate novel sulfonamides with enhanced biological activity and improved pharmacokinetic profiles. mdpi.com Amino acids are ideal building blocks for this purpose due to their structural diversity (varied side chains), chirality, and biological relevance. nih.gov
The synthesis typically involves a nucleophilic substitution reaction where the amino group (-NH₂) of the amino acid attacks the electrophilic sulfur atom of this compound, displacing the chloride ion to form a stable sulfonamide bond. nih.gov This reaction is often carried out in a basic aqueous medium to deprotonate the amino group, increasing its nucleophilicity. nih.gov By incorporating different amino acids, researchers can introduce various functionalities into the final molecule. For example, attaching a hydrophobic amino acid like leucine (B10760876) or phenylalanine can increase lipid solubility, while a charged amino acid like aspartic acid or lysine (B10760008) can enhance water solubility. This approach has been used to create a wide array of therapeutic agents, including potential antitumor drugs, by improving properties like water solubility and tumor targeting. google.com
Biological Activity and Mechanism of Action
The therapeutic effects of derivatives of this compound are dictated by their interactions with specific biological macromolecules and the fundamental chemical reactions they undergo.
For sulfonamide-based MMP inhibitors, the primary mechanism of action involves direct interaction with the enzyme's active site. nih.gov MMPs are zinc-dependent proteases, and a key feature of many inhibitors is a zinc-binding group (ZBG) that coordinates with the catalytic Zn²⁺ ion, rendering the enzyme inactive. nih.govnih.gov
The foundational reaction for creating derivatives from this compound is nucleophilic substitution at the sulfonyl sulfur. The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by nucleophiles.
The reaction with an amine (R-NH₂), such as from an amino acid, proceeds via a nucleophilic substitution mechanism, likely an addition-elimination pathway. nih.gov
Addition Step: The nucleophilic nitrogen atom of the amine attacks the electrophilic sulfur atom, forming a transient, pentacoordinate intermediate (a sulfurane-like transition state).
Elimination Step: This intermediate is unstable and rapidly collapses. The chlorine atom, being a good leaving group, is expelled as a chloride ion (Cl⁻), and a stable sulfonamide bond (S-N) is formed.
This reaction is highly efficient and is a cornerstone for synthesizing the sulfonamide derivatives discussed, serving as the key chemical step that links the 3-methoxybenzenesulfonyl scaffold to other bioactive fragments. nih.govchemistrysteps.com
Structure-Activity Relationships (SAR)
The biological activity of molecules derived from this compound is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific parts of a molecule, such as functional groups and their positions, contribute to its pharmacological effects. This understanding allows for the rational design of more potent and selective drug candidates.
The electronic properties of substituents on the benzene ring of benzenesulfonamide-based compounds play a pivotal role in their interaction with biological targets. The methoxy group (-OCH₃) at the meta-position of this compound is an electron-donating group. The nature of such substituents—whether they donate or withdraw electrons—can alter the molecule's electron density, polarity, and ability to form key interactions with enzyme active sites or receptors.
Research into various benzenesulfonyl derivatives has illuminated the effects of these electronic properties. For instance, in studies on thieno[2,3-b]pyridine (B153569) derivatives designed as FOXM1 inhibitors, the electronic nature of substituents on a phenyl ring was found to be fundamental to their inhibitory activity. mdpi.com It was observed that compounds bearing strong electron-withdrawing groups like cyano (-CN) significantly decreased the expression of the target protein, whereas those with electron-donating groups like methyl (-CH₃) were inactive. mdpi.com Molecular docking studies suggested that the electronic properties of the substituent affect the electron density of the ring and its interactions with key amino acid residues in the target's DNA-binding domain. mdpi.com
In a different class of compounds, 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, the presence of a hydroxyl (-OH) group, which is electron-donating, on the benzene ring was found to be essential for cytotoxic activity against cancer cells. mdpi.com This highlights that the impact of a substituent is highly dependent on the specific molecular scaffold and its biological target.
The table below summarizes the general influence of electron-donating and electron-withdrawing groups on the activity of certain classes of bioactive molecules, as discussed in the literature.
| Substituent Type | Example Groups | General Influence on Bioactivity (Context-Dependent) | Key Research Observation |
| Electron-Donating | Methoxy (-OCH₃), Methyl (-CH₃), Hydroxyl (-OH) | Can increase electron density on the aromatic ring, potentially enhancing binding to electron-deficient pockets in a target protein. | The presence of a hydroxyl group was found to be critical for the anticancer activity of a series of benzenesulfonyl derivatives. mdpi.com |
| Electron-Withdrawing | Cyano (-CN), Nitro (-NO₂), Trifluoromethyl (-CF₃) | Can decrease electron density, making the ring more electrophilic and potentially forming different types of interactions, such as with electron-rich residues. | In a series of FOXM1 inhibitors, compounds with a cyano group showed significant activity, while those with electron-donating groups were inactive. mdpi.com |
Chondroprotective Activity of N-Acetylglucosamine Derivatives
Osteoarthritis is a degenerative joint disease characterized by the breakdown of cartilage. N-acetylglucosamine (GlcNAc), a derivative of glucosamine, has been investigated for its potential to protect cartilage (chondroprotection). infona.plnih.govnih.gov Research suggests that GlcNAc may alleviate osteoarthritis symptoms by suppressing cartilage degradation and promoting the synthesis of essential cartilage components. nih.gov To enhance its properties, GlcNAc can be chemically modified, and benzenesulfonyl chlorides, including p-methoxybenzenesulfonyl chloride (an isomer of the title compound), have been used for this purpose. infona.pl
In one study, novel N-acetylglucosamine derivatives were synthesized by modifying the N-position with benzenesulfonyl groups. infona.pl Among the synthesized compounds, the derivative modified with p-methoxybenzenesulfonyl chloride proved to be one of the most active in the series, showing efficient processing of chondrocytes in vitro. infona.pl This suggests that the introduction of the methoxybenzenesulfonyl moiety can enhance the chondroprotective potential of N-acetylglucosamine, making these new compounds promising leads for the development of drugs for osteoarthritis. infona.pl
The chondroprotective action of GlcNAc and its derivatives is believed to occur through several mechanisms. Studies have shown that GlcNAc can suppress the histopathological changes associated with osteoarthritis and inhibit the degradation of type II collagen, a major structural protein in articular cartilage. nih.gov Furthermore, GlcNAc has been shown to reduce the release of glycosaminoglycans (GAGs) and suppress synovitis, an inflammation of the synovial membrane that contributes to joint damage. infona.plnih.gov In some experimental models, the chondroprotective efficacy of GlcNAc was found to be better than that of hyaluronan, a common treatment for osteoarthritis. nih.gov
The table below summarizes key findings from research on the chondroprotective activity of N-acetylglucosamine and its derivatives.
| Study Focus | Model System | Key Findings | Reference |
| Novel N-acetylglucosamine derivatives | In vitro chondrocytes | Modification with p-methoxybenzenesulfonyl chloride resulted in one of the most active compounds for suppressing GAG release. | infona.pl |
| Therapeutic efficacy of GlcNAc | Rabbits with experimental osteoarthritis | Intra-articular administration of GlcNAc reduced cartilage degradation and suppressed synovitis. nih.gov | nih.gov |
| Molecular mechanisms of GlcNAc | Rat model of osteoarthritis | Oral administration of GlcNAc suppressed histopathological changes and inhibited type II collagen degradation. nih.gov | nih.gov |
| GlcNAc in nanoform | Human primary chondrocytes (in vitro) | N-acetylglucosamine nanoparticles decreased pro-inflammatory mediators (IL-6, IL-8) and stimulated type II collagen synthesis. mdpi.com | mdpi.com |
Environmental Considerations and Degradation Studies
Environmental Impact of Sulfonyl Chloride Derivatives
Sulfonyl chlorides are reactive compounds, a characteristic that largely dictates their environmental behavior. Benzenesulfonyl chloride, a related compound, is known to be harmful to aquatic life in very low concentrations noaa.gov. The primary reaction of environmental significance for sulfonyl chlorides is their hydrolysis. Benzenesulfonyl chloride reacts with water to form benzenesulfonic acid and hydrochloric acid nj.govwikipedia.org. This reactivity with water means that the persistence of the parent sulfonyl chloride compound in aquatic environments is expected to be low nih.govfishersci.com. Consequently, significant bioconcentration of benzenesulfonyl chloride in aquatic organisms is not anticipated nih.gov. However, the decomposition products, which include strong acids, can alter the local pH, and the resulting sulfonic acids may have their own environmental effects.
While direct studies linking 3-Methoxybenzenesulfonyl chloride or other sulfonyl chlorides to respiratory cancers are not prominent in the reviewed literature, broader research into related chlorinated compounds and other air pollutants highlights potential risks. For instance, high occupational exposure to polycyclic aromatic hydrocarbons (PAHs), some of which can be chlorinated, has been associated with an excess risk of lung cancer nih.gov. Epidemiological studies have also investigated the association between occupational exposure to various chlorinated solvents and the risk of head and neck cancers, with some findings suggesting an increased risk for laryngeal cancer with high exposure to tetrachloroethylene (B127269) (PCE) nih.gov. Inhalation of various air pollutants, which can include a wide range of chlorinated and aromatic compounds, is recognized as a risk factor for developing respiratory infections and cancers wikipedia.org. It is important to note that these findings relate to broader categories of chlorinated compounds and not specifically to sulfonyl chlorides, which have their own distinct toxicological profiles.
Biodegradation of Benzene (B151609) Derivatives
As a substituted benzene, the environmental degradation of this compound can be contextualized by the extensive research on the biodegradation of benzene and its derivatives. Microorganisms, including various bacteria and fungi, have demonstrated the ability to degrade a range of substituted aromatic compounds, using them as sources of carbon and energy nih.govresearchgate.net. The fate of benzene in environments like contaminated aquifers is often determined by the presence of oxygen nih.gov. Aerobic degradation pathways for benzene are well-established and typically involve the conversion of benzene to catechol, which is then further broken down researchgate.net. However, even in the absence of oxygen (anoxic conditions), benzene was found not to be completely persistent, with degradation occurring under various electron-accepting conditions, such as through sulfate (B86663) reduction nih.govmdpi.com.
To predict the environmental toxicity of benzene derivatives, researchers utilize model aquatic organisms. Studies have employed species such as the protozoan Tetrahymena pyriformis, the fathead minnow (Pimephales promelas), Daphnia magna, and the Japanese brown frog (Rana japonica) to assess the acute toxicity of these chemicals nih.govrsc.orgoup.comnih.gov. Such research is crucial for developing Quantitative Structure-Activity Relationship (QSAR) models, which help in forecasting the toxicity of new or untested chemicals based on their molecular structure koreascience.kr. For example, the toxicity of 65 substituted benzenes to the fathead minnow was analyzed to develop a QSAR equation for predicting the toxicity of other related compounds oup.com.
The biological and toxicological responses to benzene derivatives in aquatic ecosystems are intrinsically linked to their molecular properties. Quantitative Structure-Activity Relationship (QSAR) models are computational tools developed to establish these relationships. These models use molecular descriptors—numerical representations of a molecule's chemical and physical properties—to predict toxic effects rsc.org. For benzene derivatives, descriptors such as molecular weight have been identified as influential in predicting aquatic toxicity rsc.org. The goal of these models is to provide a reliable alternative to costly and time-consuming experimental toxicity testing nih.gov.
The water solubility and partition coefficient are critical molecular properties that influence a chemical's environmental distribution and bioavailability. This compound is described as having low solubility in water but is soluble in organic solvents chembk.com. Its isomer, 4-methoxybenzenesulfonyl chloride, is noted to be soluble in polar solvents, though it also reacts vigorously with water solubilityofthings.com. The octanol-water partition coefficient (LogP), a measure of a chemical's lipophilicity, is another key parameter. A higher LogP value suggests a greater tendency to partition into fatty tissues.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇ClO₃S | nih.gov |
| Molecular Weight | 206.65 g/mol | nih.gov |
| Water Solubility | Low | chembk.com |
| Computed XLogP3 | 1.6 | nih.gov |
| Density | 1.460 g/mL at 25 °C | sigmaaldrich.com |
Bioaccumulation refers to the buildup of a chemical in an organism over time. For sulfonyl chlorides, their reactivity, particularly with water, is a primary factor limiting this process. Since benzenesulfonyl chloride rapidly hydrolyzes, it is not expected to persist in its original form long enough to significantly bioconcentrate in aquatic organisms nih.gov. The resulting degradation products, such as sulfonic acids, have different properties and would follow their own environmental pathways.
Degradation Pathways and Intermediates (e.g., in microbial degradation)
While specific microbial degradation studies on this compound are not extensively documented in publicly available literature, its degradation pathways can be inferred from the known behavior of related aromatic sulfonyl chlorides and sulfonated aromatic compounds. The initial and most critical step in the environmental fate of this compound is likely its abiotic hydrolysis, followed by potential microbial degradation of the resulting sulfonate.
The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form 3-methoxybenzenesulfonic acid and hydrochloric acid. This reaction is generally rapid and does not require microbial mediation. Studies on various benzenesulfonyl chlorides have shown that they readily undergo solvolysis in water. cdnsciencepub.comrsc.org The rate of this hydrolysis can be influenced by pH and the presence of substituents on the benzene ring. rsc.org
Once 3-methoxybenzenesulfonic acid is formed, it may be susceptible to microbial degradation. The biodegradation of aromatic sulfonates has been the subject of various studies. researchgate.netresearchgate.net Microorganisms have evolved specific enzymatic systems to cleave the stable carbon-sulfur bond, a process known as desulfonation. This is often a crucial step that facilitates the subsequent breakdown of the aromatic ring.
The microbial degradation of the resulting 3-methoxybenzenesulfonic acid would likely proceed through one of several established pathways for aromatic compounds. mdpi.comnih.govnih.gov A common strategy involves the enzymatic hydroxylation of the aromatic ring, followed by ring cleavage. For methoxy-substituted aromatic compounds, an initial step often involves O-demethylation to yield a hydroxylated intermediate.
Based on these principles, a plausible, albeit hypothetical, degradation pathway for this compound is proposed:
Abiotic Hydrolysis: The initial and rapid hydrolysis of the sulfonyl chloride group.
Microbial O-Demethylation: Enzymatic removal of the methyl group from the methoxy (B1213986) substituent to form a hydroxyl group.
Microbial Desulfonation: Cleavage of the sulfonate group from the aromatic ring, releasing sulfite, which can be utilized by some microorganisms.
Ring Hydroxylation and Cleavage: The resulting hydroxylated aromatic intermediate undergoes further enzymatic hydroxylation and subsequent cleavage of the aromatic ring, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.
The intermediates in this proposed pathway are detailed in the table below. It is important to note that the specific enzymes and microbial species capable of these transformations for this particular compound have not been explicitly identified.
| Intermediate Name | Molecular Formula | Key Transformation Step |
| 3-Methoxybenzenesulfonic acid | C₇H₈O₄S | Abiotic hydrolysis of this compound |
| 3-Hydroxybenzenesulfonic acid | C₆H₆O₄S | Microbial O-demethylation |
| Protocatechuic acid | C₇H₆O₄ | Microbial desulfonation and hydroxylation |
| Catechol | C₆H₆O₂ | Decarboxylation of protocatechuic acid |
Future Research Directions and Emerging Trends
Exploration of New Derivatization Strategies
The sulfonyl chloride group in 3-methoxybenzenesulfonyl chloride is a highly reactive functional group, making it an excellent candidate for derivatization reactions, particularly for attaching the 3-methoxyphenylsulfonyl moiety to various molecules. This process is crucial in fields like analytical chemistry, where derivatization can enhance the detectability and separation of target analytes.
Future research is geared towards developing novel derivatization strategies that offer greater selectivity, efficiency, and sensitivity. A key area of exploration is in the field of liquid chromatography-mass spectrometry (LC-MS). For instance, new derivatization agents are being designed to introduce a permanent charge or a readily ionizable group onto analyte molecules. While not directly using this compound, a novel method employing the structurally similar 3-(chlorosulfonyl)benzoic acid has been developed to analyze lipids. This "charge-switch" strategy enhances ionization efficiency and the stability of analytes in the ion source, leading to significantly lower detection limits for molecules like sterols and acylglycerols. nih.govscilit.com This approach highlights a promising direction for developing new sulfonyl chloride reagents, including functionalized versions of this compound, for sensitive analyses. nih.gov
Another emerging trend is the use of derivatization to distinguish between complex isomers. For example, a recently developed strategy for identifying 2- and 3-hydroxyl fatty acids (OHFAs) utilizes a specific derivatization reagent that allows for their distinct identification by mass spectrometry. nih.gov This underscores the potential for designing specialized sulfonyl chloride reagents that can react selectively with specific functional groups in complex biological mixtures, enabling a deeper understanding of their biological functions. nih.gov
Table 1: Comparison of Derivatization Approaches
| Derivatization Strategy | Reagent Example | Application | Advantage |
| Charge-Switch Derivatization | 3-(Chlorosulfonyl)benzoic acid | Analysis of lipids (sterols, acylglycerols) by LC-MS/MS | Improved sensitivity, higher ionization efficiency, stable analyte ions. nih.govscilit.com |
| Isomer-Specific Derivatization | 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) | Identification of 2/3-hydroxyl fatty acid isomers | Enables distinction between structurally similar isomers. nih.gov |
| Dansylation | Dansyl chloride | Analysis of phytosterols | High reproducibility and optimized reaction conditions for specific analytes. researchgate.net |
Advanced Computational Studies
Computational chemistry provides powerful tools for understanding the properties and reactivity of molecules like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) are increasingly being used to predict molecular structure, vibrational frequencies, and electronic properties, offering insights that complement experimental findings.
Future computational studies on this compound are likely to focus on several key areas:
Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of reactions involving this compound. This allows researchers to understand the transition states and intermediates involved in its reactions, such as sulfonamide formation, which is crucial for optimizing reaction conditions and developing new catalytic systems.
Predicting Molecular Properties: Advanced computational methods can accurately predict physical and chemical properties, such as its reactivity towards different nucleophiles. This predictive power can guide the rational design of new derivatives with desired electronic or steric properties for specific applications in materials science or medicinal chemistry.
In Silico Screening: The principles of computational chemistry are central to modern drug discovery. youtube.com By modeling the interaction of potential drug candidates derived from this compound with biological targets like enzymes or receptors, researchers can screen large virtual libraries of compounds. This in silico approach helps prioritize which derivatives to synthesize and test, saving significant time and resources. Research centers are actively developing and applying these methods to accelerate the discovery of new therapeutic agents. cacrdelhi.com
Further Elucidation of Biological Mechanisms
While this compound itself is a reactive intermediate, the sulfonamide derivatives synthesized from it are of significant interest in medicinal chemistry due to their diverse biological activities. The compound is a known building block for molecules such as N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3-methoxybenzenesulfonamide. chemdad.com Future research will focus on moving beyond simply synthesizing new derivatives to deeply understanding their mechanisms of action.
This involves:
Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors that a derivative molecule binds to is a critical first step. Techniques like affinity chromatography and proteomics can be used to isolate binding partners from cell lysates.
Structural Biology: Once a target is identified, X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the derivative bound to its target. This provides a detailed picture of the key molecular interactions responsible for the biological effect, guiding the design of more potent and selective inhibitors.
Cellular and In Vivo Studies: Understanding how a compound affects cellular pathways and signaling cascades is essential. Researchers will increasingly use advanced cell imaging techniques and model organisms to trace the downstream effects of target engagement and to understand how this translates to a therapeutic or biological outcome. The insights gained from analyzing lipids and fatty acids, which are important signaling molecules, can help reveal the roles of various compounds in disease development. nih.govresearchgate.net
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are becoming increasingly important in the chemical industry to minimize environmental impact. chemistryjournals.net Research in this area aims to develop synthetic routes that are safer, more efficient, and less wasteful.
For a compound like this compound, future efforts in green chemistry will likely concentrate on:
Alternative Solvents and Reagents: The traditional synthesis of sulfonyl chlorides often involves reagents like thionyl chloride or phosphorus oxychloride and chlorinated solvents. Green chemistry seeks to replace these hazardous materials with more benign alternatives. This could involve using solvent-free reaction conditions or employing greener solvents like ionic liquids or supercritical fluids.
Catalytic Processes: Developing catalytic methods for the synthesis of this compound and its derivatives is a key goal. Catalytic reactions often require milder conditions, reduce waste by improving atom economy, and allow the catalyst to be recycled and reused, as demonstrated in the green synthesis of other pharmaceutical intermediates. tudelft.nl
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing. rsc.org In a flow system, reagents are pumped through a reactor where they mix and react. This technology allows for better control over reaction parameters, improved safety (as only small amounts of material are reacting at any given time), and easier scale-up. rsc.org Implementing flow processes for the synthesis and derivatization of this compound could lead to more efficient and sustainable manufacturing. rsc.org The development of sustainable routes for other chemical precursors, avoiding harmful isocyanates and using solvent-free methods, provides a template for future work in this area. rsc.org
Table 2: Principles of Green Chemistry Applied to Synthesis
| Green Chemistry Principle | Application to Sulfonyl Chloride Synthesis | Potential Benefit |
| Waste Prevention | Designing syntheses with high atom economy. | Reduced generation of hazardous byproducts. tudelft.nl |
| Safer Solvents & Auxiliaries | Replacing chlorinated solvents with water, ionic liquids, or solvent-free conditions. | Minimized environmental pollution and improved worker safety. chemistryjournals.net |
| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce energy consumption. | Lower operational costs and carbon footprint. chemistryjournals.netrsc.org |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for synthesis. | Reduced reliance on petrochemicals. chemistryjournals.net |
| Catalysis | Employing catalytic reagents instead of stoichiometric ones. | Increased reaction efficiency, reduced waste, and potential for catalyst recycling. tudelft.nl |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methoxybenzenesulfonyl chloride, and how can reaction yields be improved?
- Methodology : The compound is typically synthesized via sulfonation of 3-methoxybenzene followed by chlorination. Key variables include solvent choice (e.g., dichloromethane or chloroform for inert conditions) and stoichiometric control of chlorinating agents like thionyl chloride . Purification via recrystallization or column chromatography is critical to achieve >95% purity. Monitoring reaction progress using TLC or HPLC ensures minimal byproduct formation .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Guidance : Use PPE (N95 masks, nitrile gloves, chemical goggles) to prevent skin/eye contact and inhalation. Work in a fume hood with proper ventilation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions . Store in a cool, dry place away from oxidizing agents and moisture .
Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?
- Analytical Methods :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time and peak area quantify purity .
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., sulfonyl chloride protons at δ 7.5–8.5 ppm in H NMR) .
- Melting Point : Compare observed mp (71–74°C for analogous sulfonyl chlorides) with literature values to detect impurities .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Reactivity : The sulfonyl chloride group reacts with amines to form sulfonamides (e.g., nucleophilic substitution under basic conditions) or with alcohols to yield sulfonate esters. Methoxy groups direct electrophilic substitution to the para position. Optimize reactions using non-nucleophilic bases (e.g., pyridine) to suppress side reactions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the chlorination step in synthesizing this compound?
- Approach : Use kinetic isotope effects (KIE) or DFT calculations to study transition states during chlorination. Isotopic labeling (Cl vs. Cl) paired with mass spectrometry can track reaction pathways. In situ IR spectroscopy monitors intermediate formation (e.g., sulfonic acid intermediates) .
Q. What strategies resolve low yields in sulfonamide formation using this compound?
- Troubleshooting :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines.
- Temperature Control : Maintain 0–5°C to minimize hydrolysis of the sulfonyl chloride group.
- Byproduct Analysis : Use LC-MS to identify hydrolyzed products (e.g., sulfonic acids) and adjust reaction stoichiometry .
Q. How do spectroscopic techniques differentiate this compound from structural analogs?
- Spectroscopic Differentiation :
- C NMR : Methoxy carbons appear at δ 55–60 ppm, while sulfonyl carbons resonate at δ 125–135 ppm.
- Raman Spectroscopy : Characteristic S=O stretches (~1370 cm) and C-S vibrations (~750 cm) distinguish substitution patterns .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across literature sources?
- Resolution Strategy : Cross-validate data using high-purity samples and standardized methods (e.g., DSC for mp determination). Review synthesis conditions in conflicting studies—impurities or polymorphic forms may explain variations. Consult authoritative databases (PubChem, ECHA) for consensus values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
